N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-{3-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a synthetic organic compound characterized by its unique structure, which includes a chlorofluoropyrimidine moiety and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{3-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves multiple steps:
Formation of the Chlorofluoropyrimidine Intermediate: This step involves the chlorination and fluorination of a pyrimidine ring under controlled conditions.
Coupling with Phenol Derivative: The chlorofluoropyrimidine intermediate is then reacted with a phenol derivative to form the desired phenyl ether.
Introduction of the Triazole Ring: The final step involves the formation of the triazole ring through a cyclization reaction, often facilitated by a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{3-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(E)-1-{3-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-1-{3-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(E)-1-{3-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE stands out due to its unique combination of a chlorofluoropyrimidine moiety and a triazole ring. This structure imparts specific chemical and biological properties that differentiate it from other compounds.
Properties
Molecular Formula |
C13H8ClFN6O |
---|---|
Molecular Weight |
318.69 g/mol |
IUPAC Name |
(E)-1-[3-(2-chloro-5-fluoropyrimidin-4-yl)oxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C13H8ClFN6O/c14-13-16-6-11(15)12(20-13)22-10-3-1-2-9(4-10)5-19-21-7-17-18-8-21/h1-8H/b19-5+ |
InChI Key |
RCWHYZPJOYRKJB-PTXOJBNSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)/C=N/N3C=NN=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)C=NN3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.